molecular formula C11H15N B13604258 3-(2,5-Dimethylphenyl)prop-2-en-1-amine

3-(2,5-Dimethylphenyl)prop-2-en-1-amine

Cat. No.: B13604258
M. Wt: 161.24 g/mol
InChI Key: GYXWSGJMLRCKQE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, attached to a prop-2-en-1-amine chain

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-3-(2,5-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-6,8H,7,12H2,1-2H3/b4-3+

InChI Key

GYXWSGJMLRCKQE-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/CN

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)prop-2-en-1-amine typically involves the following steps:

    Friedel–Crafts Acylation: The initial step involves the acylation of 1,4-dimethylbenzene (p-xylene) using acetyl chloride in the presence of aluminum chloride to form 2,5-dimethylacetophenone.

    Aldol Condensation: The 2,5-dimethylacetophenone undergoes aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Reduction: The chalcone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, sodium methoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Biological Activity

3-(2,5-Dimethylphenyl)prop-2-en-1-amine, also known as (E)-3-(2,5-dimethylphenyl)prop-2-en-1-amine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-en-1-amine structure with a dimethyl-substituted phenyl group. Its molecular formula is C12H17NC_{12}H_{17}N, and it has a molecular weight of approximately 191.27 g/mol. The presence of the double bond in the propene portion contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against several pathogens, including drug-resistant strains.
  • Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation. In vitro studies have indicated that it may induce apoptosis and cell cycle arrest in various cancer cell lines.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Anticancer Activity

A study investigated the antiproliferative effects of structurally related compounds, revealing that derivatives similar to this compound showed significant activity against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
3dHeLa0.38
3dA5490.43
3dMDA-MB-231>10

These findings indicate that while some derivatives exhibit potent activity against certain cancer cells, others show reduced efficacy, highlighting the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

Research on related compounds suggests that those with similar structures may also exhibit antimicrobial properties. For instance, compounds containing dimethyl-substituted phenyl groups have shown promising results against Gram-positive bacteria and drug-resistant fungi .

Synthesis Methods

Several synthesis methods for this compound have been documented:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the propene moiety.
  • Condensation Reactions : Combining appropriate amines with aldehydes or ketones under basic conditions.

These methods underline the compound's versatility in synthetic organic chemistry and its potential applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.